sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
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Overview
Description
Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-2-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a Boc group, followed by the introduction of the sulfinate moiety. One common method involves the reaction of (2R)-2-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It is employed in the development of drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate and Boc-protected amine groups. The sulfinate group can participate in various bond-forming reactions, such as S–S, N–S, and C–S bond formation, while the Boc group provides protection to the amine during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sodium sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate, which also serve as building blocks for organosulfur compounds .
Uniqueness
Sodium (2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to the presence of both the Boc-protected amine and the sulfinate group, allowing for diverse reactivity and applications in synthetic chemistry. Its ability to undergo various chemical transformations and its utility in the synthesis of complex molecules make it a valuable compound in research and industry .
Properties
CAS No. |
2728862-86-8 |
---|---|
Molecular Formula |
C8H16NNaO4S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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